molecular formula C19H14N2O6 B11053554 6-amino-8-(7-methoxy-1,3-benzodioxol-5-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-(7-methoxy-1,3-benzodioxol-5-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No. B11053554
M. Wt: 366.3 g/mol
InChI Key: QEVYVYPSEWQDPA-UHFFFAOYSA-N
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Description

6-amino-8-(7-methoxy-1,3-benzodioxol-5-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a complex organic compound that features a unique structure combining several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-8-(7-methoxy-1,3-benzodioxol-5-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile typically involves multiple steps, starting from simpler precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds. The reaction conditions often include the use of solvents like toluene or 1,4-dioxane, and bases such as cesium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-amino-8-(7-methoxy-1,3-benzodioxol-5-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as toluene and 1,4-dioxane. Reaction conditions typically involve elevated temperatures and controlled atmospheres to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the aromatic rings .

Scientific Research Applications

6-amino-8-(7-methoxy-1,3-benzodioxol-5-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-8-(7-methoxy-1,3-benzodioxol-5-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-8-(7-methoxy-1,3-benzodioxol-5-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is unique due to its combination of multiple functional groups and complex ring structure.

properties

Molecular Formula

C19H14N2O6

Molecular Weight

366.3 g/mol

IUPAC Name

6-amino-8-(7-methoxy-1,3-benzodioxol-5-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

InChI

InChI=1S/C19H14N2O6/c1-22-15-2-9(3-16-18(15)26-8-25-16)17-10-4-13-14(24-7-23-13)5-12(10)27-19(21)11(17)6-20/h2-5,17H,7-8,21H2,1H3

InChI Key

QEVYVYPSEWQDPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3C4=CC5=C(C=C4OC(=C3C#N)N)OCO5

Origin of Product

United States

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